4-Arylmaleimide deriv. 8g
CAS No.:
Cat. No.: VC14463596
Molecular Formula: C19H16N2O3
Molecular Weight: 320.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H16N2O3 |
|---|---|
| Molecular Weight | 320.3 g/mol |
| IUPAC Name | 3-(2,3-dihydroindol-1-yl)-4-(4-methoxyphenyl)pyrrole-2,5-dione |
| Standard InChI | InChI=1S/C19H16N2O3/c1-24-14-8-6-13(7-9-14)16-17(19(23)20-18(16)22)21-11-10-12-4-2-3-5-15(12)21/h2-9H,10-11H2,1H3,(H,20,22,23) |
| Standard InChI Key | OXYHNOHLBLUYKQ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=C(C(=O)NC2=O)N3CCC4=CC=CC=C43 |
Introduction
Chemical Identity and Structural Features
4-Arylmaleimide deriv. 8g is a synthetic organic compound with the molecular formula and a molecular weight of 443.8 g/mol . Its structure comprises a maleimide core substituted with aryl groups at the 4-position, a configuration known to enhance reactivity and biological activity. The compound’s IUPAC name is N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[2-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-b]pyridazin-3-yl]pyrimidin-2-amine, reflecting its complex heterocyclic architecture .
Table 1: Key Molecular Properties of 4-Arylmaleimide Derivative 8g
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 443.8 g/mol |
| PubChem CID | 6539522 |
| CAS Registry Number | Not publicly disclosed |
| Structural Features | Maleimide core, trifluoromethylphenyl, pyrazolopyridazin moiety |
The presence of a trifluoromethyl group () and a pyrazolopyridazin ring contributes to its electrophilic reactivity and potential as a kinase inhibitor .
Pharmacological Applications and Mechanisms
Antiviral and Anticancer Activity
4-Arylmaleimide deriv. 8g exhibits notable interactions with cellular biomolecules, particularly miRNAs and autophagy-related proteins. ViRBase data indicate that it binds to hsa-miR-16-2-3p, a microRNA implicated in regulating apoptosis and cell cycle progression . This interaction occurs at the 3'UTR of GABARAPL3 (Gamma-aminobutyric acid receptor-associated protein-like 3), a gene involved in autophagy and tumor suppression .
Table 2: Biological Interactions of 4-Arylmaleimide Derivative 8g
| Interactor | Interaction Type | Biological Role | Relevance to Disease |
|---|---|---|---|
| hsa-miR-16-2-3p | PAR-CLIP | Apoptosis regulation | Breast cancer, lymphoma |
| GABARAPL3 | 3'UTR binding | Autophagy, tumor suppression | Neurodegeneration, solid tumors |
These interactions suggest a dual mechanism: (1) modulation of miRNA expression to induce apoptosis in cancer cells, and (2) enhancement of autophagy to mitigate protein aggregation in neurodegenerative disorders .
Comparative Analysis with Analogues
4-Arylmaleimide deriv. 8g shares structural similarities with its analogue 8f (CID 6539521), differing primarily in the substitution of a chlorine atom for a trifluoromethyl group . This minor alteration significantly impacts biological activity:
Table 3: Comparison of 4-Arylmaleimide Derivatives 8g and 8f
| Property | 8g | 8f |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 443.8 g/mol | 324.8 g/mol |
| Key Substituent | Trifluoromethylphenyl | Chlorophenyl |
| Biological Target | hsa-miR-16-2-3p, GABARAPL3 | Undisclosed |
The trifluoromethyl group in 8g enhances electrophilicity and metabolic stability, potentially explaining its superior interaction with miRNA pathways compared to 8f .
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